

Physical and chemical properties of 1-Methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methylcyclobutanecarboxylic acid**

Cat. No.: **B1314321**

[Get Quote](#)

An In-depth Technical Guide to **1-Methylcyclobutanecarboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Methylcyclobutanecarboxylic acid**, alongside detailed experimental protocols for its synthesis, purification, and analysis. This document is intended to serve as a valuable resource for professionals in research and development.

Core Physical and Chemical Properties

1-Methylcyclobutanecarboxylic acid, with the CAS number 32936-76-8, is a substituted carboxylic acid.^[1] Its core properties are summarized in the tables below.

Table 1: Physical Properties of 1-Methylcyclobutanecarboxylic Acid

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₀ O ₂	[1][2][3]
Molecular Weight	114.14 g/mol	[1][2][3]
Appearance	Not definitively reported; likely a liquid or low-melting solid	Inferred
Boiling Point	203.5 °C at 760 mmHg	[2][4]
Melting Point	Not available (N/A)	[2]
Density	1.122 g/cm ³	[2]
Flash Point	92 °C	[2]
pKa	~5.00 (Predicted)	[4]
Solubility	Expected to be soluble in organic solvents like chloroform and methanol[5]; likely sparingly soluble in water.	Inferred

Table 2: Chemical Identifiers of 1-Methylcyclobutanecarboxylic Acid

Identifier	Value	Source(s)
IUPAC Name	1-methylcyclobutane-1-carboxylic acid	[1]
CAS Number	32936-76-8	[1][4]
PubChem CID	12757488	[1][2]
SMILES	CC1(CCC1)C(=O)O	[1]
InChI	InChI=1S/C6H10O2/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3, (H,7,8)	[1]

Predicted Spectroscopic Data

Disclaimer: Experimental spectral data for **1-Methylcyclobutanecarboxylic acid** is not readily available in the searched databases. The following data is predicted based on the known spectral characteristics of its functional groups and analogous compounds.

Predicted ^1H NMR Spectrum (CDCl_3)

The proton NMR spectrum is expected to show signals corresponding to the methyl and cyclobutane ring protons. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift.

- $\delta \sim 12.0$ ppm (s, 1H, $-\text{COOH}$): The carboxylic acid proton signal is typically broad and can vary in chemical shift depending on concentration and solvent.
- $\delta \sim 2.0\text{-}2.6$ ppm (m, 4H, $-\text{CH}_2\text{-CH}_2-$): The methylene protons on the cyclobutane ring adjacent to the quaternary carbon.
- $\delta \sim 1.8\text{-}2.2$ ppm (m, 2H, $-\text{CH}_2-$): The methylene protons on the cyclobutane ring further from the quaternary carbon.
- $\delta \sim 1.5$ ppm (s, 3H, $-\text{CH}_3$): The methyl protons.

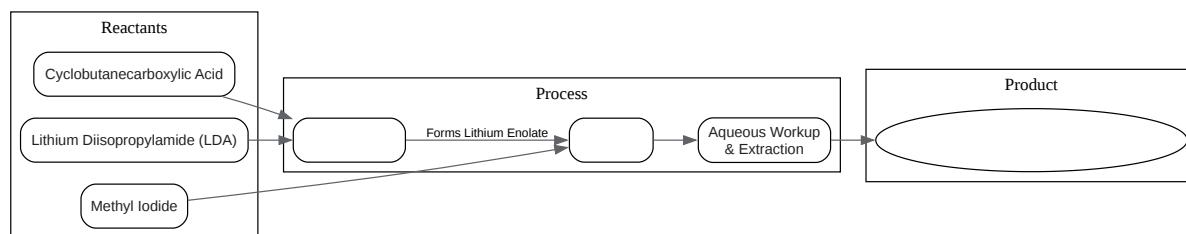
Predicted ^{13}C NMR Spectrum (CDCl_3)

The carbon NMR spectrum will show distinct signals for each of the non-equivalent carbon atoms in the molecule.

- $\delta \sim 183$ ppm ($-\text{COOH}$): The carbonyl carbon of the carboxylic acid.
- $\delta \sim 40$ ppm ($\text{C}(\text{CH}_3)(\text{COOH})$): The quaternary carbon of the cyclobutane ring.
- $\delta \sim 30$ ppm ($-\text{CH}_2-$): The methylene carbons of the cyclobutane ring.
- $\delta \sim 20$ ppm ($-\text{CH}_3$): The methyl carbon.

Predicted IR Spectrum

The infrared spectrum will be characterized by the strong absorptions of the hydroxyl and carbonyl groups of the carboxylic acid functional group.[6]


- 3300-2500 cm^{-1} (broad): O-H stretching vibration of the carboxylic acid, which is typically very broad due to hydrogen bonding.
- $\sim 2950 \text{ cm}^{-1}$: C-H stretching vibrations of the alkyl groups.
- $\sim 1710 \text{ cm}^{-1}$ (strong): C=O stretching vibration of the carboxylic acid (dimer).
- $\sim 1210\text{--}1320 \text{ cm}^{-1}$: C-O stretching vibration.
- $\sim 920 \text{ cm}^{-1}$ (broad): O-H bend (out-of-plane).

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **1-Methylcyclobutanecarboxylic acid**.

Synthesis of 1-Methylcyclobutanecarboxylic Acid

This protocol is adapted from a general procedure for the α -methylation of carboxylic acids. The synthesis involves the deprotonation of cyclobutanecarboxylic acid followed by alkylation with methyl iodide.

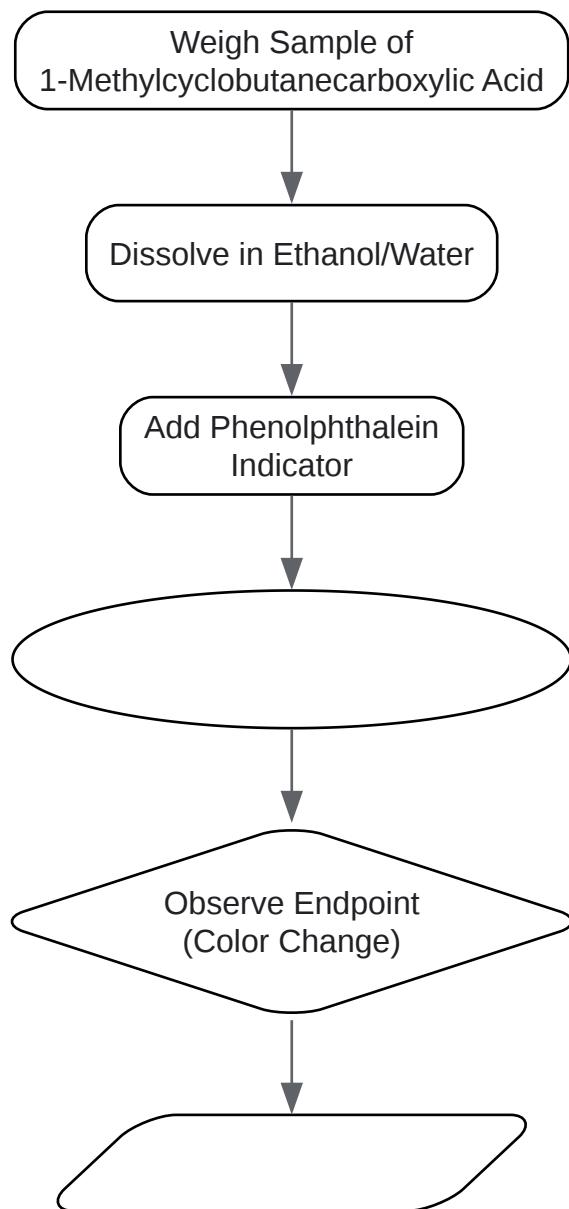
[Click to download full resolution via product page](#)

Caption: Synthesis of **1-Methylcyclobutanecarboxylic Acid**.

- Cyclobutanecarboxylic acid
- Diisopropylamine
- n-Butyllithium (in hexanes)
- Methyl iodide
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (1 M)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Three-neck round-bottom flask
- Dropping funnels
- Magnetic stirrer
- Ice bath
- Nitrogen or argon gas supply
- Rotary evaporator
- Preparation of LDA: In a flame-dried three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.1 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C. Stir the resulting solution for 30 minutes at 0 °C.

- Deprotonation: To the freshly prepared LDA solution, add a solution of cyclobutanecarboxylic acid (1.0 equivalent) in anhydrous THF dropwise at 0 °C. Allow the reaction mixture to stir for 1 hour at this temperature to ensure complete formation of the lithium enolate.
- Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours.
- Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then brine.
- Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude **1-Methylcyclobutanecarboxylic acid**.

Purification by Vacuum Distillation


Purification of the crude product can be achieved by vacuum distillation.[\[7\]](#)

- Short-path distillation apparatus
- Vacuum pump
- Heating mantle
- Cold trap
- Set up the short-path distillation apparatus and ensure all joints are properly sealed.
- Place the crude **1-Methylcyclobutanecarboxylic acid** in the distillation flask.
- Connect the apparatus to a vacuum pump with a cold trap in between.
- Gradually reduce the pressure and begin heating the distillation flask.

- Collect the fraction that distills at the appropriate temperature and pressure. Given the boiling point of 203.5 °C at atmospheric pressure, the distillation should be performed under a high vacuum.

Analysis

The purity of the synthesized carboxylic acid can be determined by titration with a standardized solution of sodium hydroxide.[8][9]

[Click to download full resolution via product page](#)

Caption: Workflow for Titration of **1-Methylcyclobutanecarboxylic Acid**.

- Accurately weigh a sample of the purified **1-Methylcyclobutanecarboxylic acid** and dissolve it in a suitable solvent (e.g., a mixture of ethanol and water).
- Add a few drops of phenolphthalein indicator.
- Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) until the endpoint is reached (a persistent pink color).
- Calculate the purity based on the volume of NaOH solution used, its concentration, and the initial mass of the acid.

For GC-MS analysis, derivatization to a more volatile ester (e.g., methyl ester) is typically required.[\[10\]](#)

- Derivatization (Methylation): React a small sample of the acid with an excess of a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane in methanol, or by Fischer esterification with methanol and a catalytic amount of sulfuric acid).
- GC Conditions (Example):
 - Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 μ m film thickness)
 - Carrier Gas: Helium at a constant flow of 1 mL/min
 - Inlet Temperature: 250 °C
 - Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
- MS Conditions (Example):
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: m/z 40-400

HPLC can be used for the direct analysis of the carboxylic acid.[\[11\]](#)[\[12\]](#)

- Mobile Phase: A mixture of an aqueous buffer (e.g., water with phosphoric acid or formic acid) and an organic modifier (e.g., acetonitrile).
- Column: A reverse-phase column (e.g., C18).
- Detection: UV detection at a low wavelength (e.g., 210 nm), as the carboxyl group is a weak chromophore.
- Isocratic or Gradient Elution: Depending on the sample matrix, either an isocratic or gradient method can be developed to achieve adequate separation.

Safety Information

1-Methylcyclobutanecarboxylic acid is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.^[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

This guide provides a foundational understanding of **1-Methylcyclobutanecarboxylic acid** for research and development purposes. It is crucial to consult the relevant Safety Data Sheet (SDS) before handling this compound and to perform all experimental work with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methylcyclobutane-1-carboxylic acid | C₆H₁₀O₂ | CID 12757488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. CAS 32936-76-8 | 1-Methylcyclobutanecarboxylic acid - Synblock [synblock.com]

- 4. lookchem.com [lookchem.com]
- 5. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID | 1123-25-7 [chemicalbook.com]
- 6. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID(1123-25-7) 1H NMR spectrum [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. umb.edu.pl [umb.edu.pl]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. metbio.net [metbio.net]
- 11. Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. 1,1-Cyclobutanedicarboxylic acid | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [Physical and chemical properties of 1-Methylcyclobutanecarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314321#physical-and-chemical-properties-of-1-methylcyclobutanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com